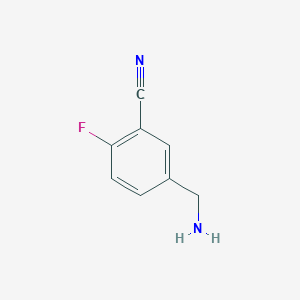

5-(Aminomethyl)-2-fluorobenzonitrile

Übersicht

Beschreibung

5-(Aminomethyl)-2-fluorobenzonitrile is a compound of interest in the field of organic chemistry due to its potential applications in synthesis and material science. This compound belongs to the class of fluorobenzonitriles, which are known for their versatility in chemical reactions and significance in pharmaceutical and materials research.

Synthesis Analysis

The synthesis of fluorobenzonitriles, such as 5-(Aminomethyl)-2-fluorobenzonitrile, often involves halogenation and cyanation reactions. A related compound, 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile, was synthesized through a five-step process starting from 4-bromo-2-formylthiazole, showcasing the general approach to fluorobenzonitrile derivatives through halide intermediates and coupling reactions (Gopinathan, Jin, & Rehder, 2009).

Molecular Structure Analysis

The molecular structure of fluorobenzonitriles is characterized by the presence of a fluorine atom and a cyano group attached to a benzene ring, which significantly affects their electronic and geometrical parameters. For instance, studies on 5-fluoro-2-methylbenzonitrile using Density Functional Theory (DFT) reveal detailed insights into bond lengths, angles, and vibrational spectra, which are relevant for understanding the structure of 5-(Aminomethyl)-2-fluorobenzonitrile (Ajaypraveenkumar, Raman, & Sebastian, 2017).

Chemical Reactions and Properties

Fluorobenzonitriles participate in various chemical reactions, including coupling reactions and nucleophilic substitutions, due to the reactive nature of the cyano and fluoro groups. These reactions are essential for modifying the molecule and introducing new functional groups, such as in the synthesis of Schiff bases from related fluorophenyl compounds (Puthran et al., 2019).

Physical Properties Analysis

The physical properties of fluorobenzonitriles, including melting and boiling points, solubility, and crystal structure, are influenced by the fluorine and cyano groups. These groups affect intermolecular interactions and the overall stability of the compound. For example, the crystal structure analysis of related compounds provides insights into the packing and hydrogen bonding patterns that can be expected for 5-(Aminomethyl)-2-fluorobenzonitrile (Asiri et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and NLO (Non-Linear Optical) properties, of fluorobenzonitriles are significantly impacted by their structural elements. For example, the investigation of NLO properties in related fluorobenzonitriles reveals potential applications in materials science (Kumar & Raman, 2017).

Wissenschaftliche Forschungsanwendungen

Application 3: Production of Bio-sourced Polymers

- Results or Outcomes: The process produces AMFC with a yield of 77%. This is the most efficient AMFC catalytic production method from HMF reported to date .

Application 4: Production of 2,5-bis(aminomethyl)furan

Application 5: Production of 2,5-Furandicarboxylic Acid

- Methods of Application: The process involves the oxidation of 5-hydroxymethylfurfural (HMF) using a Pt/SiO2 catalyst followed by reductive amination by transaminase .

- Results or Outcomes: The process yields 2,5-furandicarboxylic acid .

Application 6: Antibacterial and Antibiofilm Applications

- Summary of Application: While the specific use of 5-(Aminomethyl)-2-fluorobenzonitrile is not detailed, it is known that amines are key compounds in the chemical industry with extensive applications in the manufacture of agrochemicals, drugs, detergents, food-additives, and polymers . Therefore, it’s plausible that 5-(Aminomethyl)-2-fluorobenzonitrile could be used in similar applications.

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The outcomes of such applications would depend on the specific context and use .

Safety And Hazards

This would involve studying the compound’s toxicity, its potential hazards to human health and the environment, and the precautions that need to be taken while handling it.

Zukünftige Richtungen

This would involve discussing potential future research directions. This could include potential applications of the compound, or further studies that could be done to better understand its properties or reactivity.

For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a more specific question about this compound, feel free to ask!

Eigenschaften

IUPAC Name |

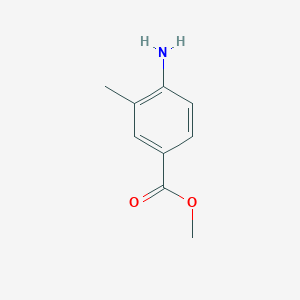

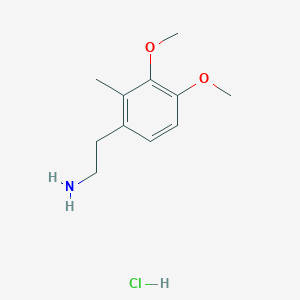

5-(aminomethyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSKZZIXPDVEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595147 | |

| Record name | 5-(Aminomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-2-fluorobenzonitrile | |

CAS RN |

368426-86-2 | |

| Record name | 5-(Aminomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Aminomethyl)-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.